methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate, also known as MFA-T, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MFA-T is a member of the furan-2-carboxylic acid family and has a molecular weight of 309.34 g/mol.
Mechanism of Action
The mechanism of action of methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies suggest that methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate may act by inhibiting specific enzymes and signaling pathways that are involved in cancer growth and inflammation. methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer growth. methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate has also been shown to reduce oxidative stress and inflammation in the brain, which may have a neuroprotective effect.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate in lab experiments is that it has shown low toxicity and high selectivity towards cancer cells and inflammation. This makes it a promising candidate for further studies and potential therapeutic applications. However, one of the limitations of using methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to improve the synthesis method of methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate to increase its yield and solubility. Additionally, more studies are needed to fully understand the mechanism of action of methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate and its potential side effects.
Synthesis Methods
Methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate can be synthesized through a multi-step process starting from 5-methyl-2-furoic acid. The synthesis involves the use of reagents such as thionyl chloride, methylamine, and potassium carbonate. The final step involves the reaction of the intermediate product with thiophene-2-carboxylic acid to obtain methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate.
Scientific Research Applications
Methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been studied for its potential role in treating Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
methyl 3-[(5-methylfuran-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-7-3-4-9(17-7)11(14)13-8-5-6-18-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMCQYNXOUFOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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